2,3,4-Trichloro-5-fluoro-benzotrifluoride
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Overview
Description
2,3,4-Trichloro-5-fluoro-benzotrifluoride is an organic compound with the molecular formula C7HCl3F4. This compound is part of the benzotrifluoride family, which is known for its applications in various chemical processes and industries. It is characterized by the presence of three chlorine atoms and one fluorine atom attached to a benzene ring, along with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-fluoro-benzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method involves the chlorination of 2,4-dichloro-5-fluorobenzotrichloride in the presence of a Friedel-Crafts catalyst, such as aluminum trichloride . The reaction conditions often include elevated temperatures and controlled addition of chlorine gas to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of pressurized reactors and continuous flow systems to manage the exothermic nature of the chlorination and fluorination reactions. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-5-fluoro-benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
2,3,4-Trichloro-5-fluoro-benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-5-fluoro-benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethyl group enhances its reactivity and allows it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom.
2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms and a trifluoromethyl group but lacks the third chlorine and fluorine atoms.
3-Fluorobenzotrifluoride: Contains a single fluorine atom and a trifluoromethyl group but lacks the chlorine atoms.
Uniqueness
2,3,4-Trichloro-5-fluoro-benzotrifluoride is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in various specialized applications, particularly in the synthesis of complex organic molecules and industrial chemicals .
Properties
IUPAC Name |
2,3,4-trichloro-1-fluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F4/c8-4-2(7(12,13)14)1-3(11)5(9)6(4)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJRETQVOMYJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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